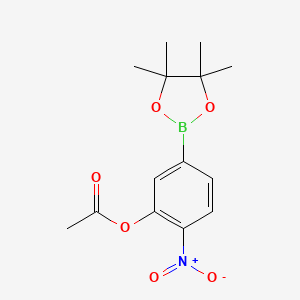
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is a chemical compound with the linear formula: C6H4OCOCH3BO2C2(CH3)4 . It is a derivative of phenylboronic acid and is often used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid pinacol esters like 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester often involves the Suzuki–Miyaura coupling . This coupling reaction is a popular method for forming carbon-carbon bonds . Protodeboronation, a process that removes the boron moiety from the molecule, is also a crucial step in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester consists of a phenyl ring attached to a boronic acid pinacol ester group and an acetoxy group . The boronic acid pinacol ester group is a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis
Boronic acid pinacol esters are known to undergo various chemical reactions. They can be reduced by asymmetric transfer hydrogenation (ATH) to alcohols . They can also undergo protodeboronation, a process that removes the boron moiety from the molecule .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound is used as a reagent in Suzuki–Miyaura coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Solubility in Organic Solvents
Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon. Pinacol ester and azaester show better solubility than the parent acid in all tested solvents . This property is important for the construction of molecular sugar receptors and the use of boronic acids as biologically active agents .
Palladium-Catalyzed Cross-Coupling Reactions
It is a reagent used for palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds .
Olefin Metathesis
This compound is also used in olefin metathesis , a reaction that entails the redistribution of the alkene double bonds. This reaction can result in the formation of a variety of useful products, including polymers .
Intermolecular Radical Additions
It is used in intermolecular radical additions . These reactions involve the addition of a radical to a molecule to form a new compound. This can be useful in the synthesis of complex organic molecules .
Allylboration of Aldehydes
This compound is used in allylboration of aldehydes catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids . This reaction is a powerful method for the synthesis of homoallylic alcohols, which are important building blocks in organic synthesis .
Mécanisme D'action
The mechanism of action of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester in chemical reactions often involves the boron moiety. In the Suzuki–Miyaura coupling, the boron moiety is transferred from the boronic acid pinacol ester to a palladium catalyst . In protodeboronation, the boron moiety is removed from the molecule .
Safety and Hazards
Propriétés
IUPAC Name |
[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-9(17)20-12-8-10(6-7-11(12)16(18)19)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZCOAREDQPFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

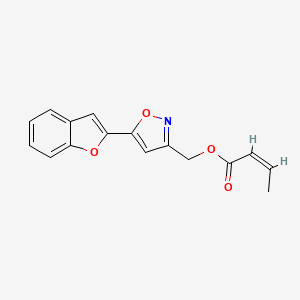

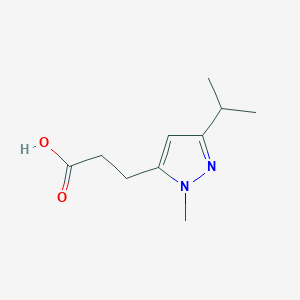
![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2842852.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide](/img/structure/B2842854.png)
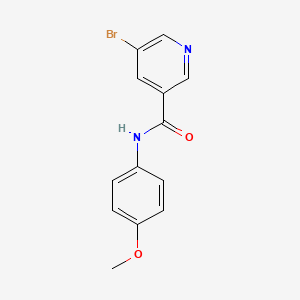
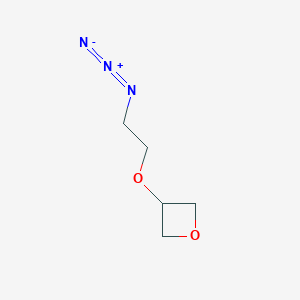
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)
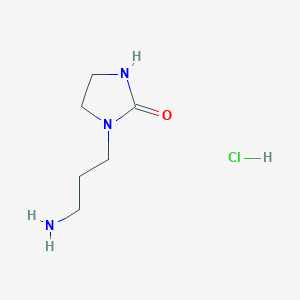
![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)
![5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2842866.png)
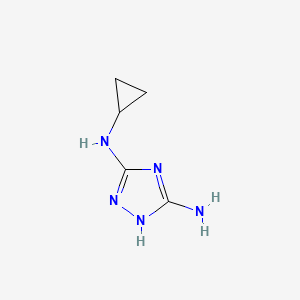
![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2842870.png)